molecular formula C9H15N3O2 B062064 Ethyl 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 159709-52-1

Ethyl 5-amino-3-ethyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B062064
CAS No.: 159709-52-1
M. Wt: 197.23 g/mol
InChI Key: OOSLSTFBUYIRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate is a chemical compound with the molecular formula C9H15N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which includes an ethyl group, an amino group, and a carboxylate ester group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis process by providing a heterogeneous environment for the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylate ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar structure but lacks the ethyl group at the 3-position.

    5-Amino-1-methylpyrazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of the ethyl ester group.

    3,5-Dimethylpyrazole: Lacks the amino and carboxylate ester groups, making it less versatile in chemical reactions.

The uniqueness of Ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 5-amino-3-ethyl-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-6-7(9(13)14-5-2)8(10)12(3)11-6/h4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSLSTFBUYIRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C(=O)OCC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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